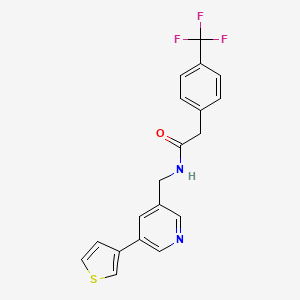

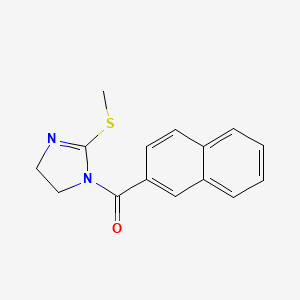

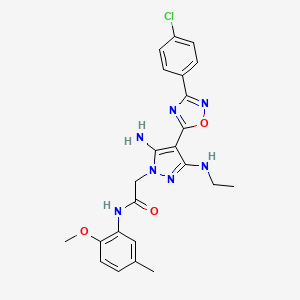

(2-(methylthio)-4,5-dihydro-1H-imidazol-1-yl)(naphthalen-2-yl)methanone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound is a complex organic molecule that contains a naphthalene ring, an imidazole ring, and a methylthio group. Naphthalene is a polycyclic aromatic hydrocarbon with the formula C10H8, consisting of two fused benzene rings . Imidazole is a heterocyclic compound with the formula C3H4N2, and it is an important component of many biological molecules, including some vitamins and enzymes . The methylthio group (CH3-S-) is a sulfur-containing functional group that is often found in organic compounds .

Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the naphthalene and imidazole rings, as well as the methylthio group. These groups could potentially participate in a variety of chemical reactions .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the naphthalene ring could potentially make the compound aromatic and planar . The methylthio group could potentially influence the compound’s solubility .

科学的研究の応用

Anticancer Potential

- A study by Gouhar and Raafat (2015) in "Research on Chemical Intermediates" highlights the synthesis of compounds related to (2-(methylthio)-4,5-dihydro-1H-imidazol-1-yl)(naphthalen-2-yl)methanone, which were evaluated for their anticancer properties. These compounds showed promising results as potential anticancer agents (Gouhar & Raafat, 2015).

Anticonvulsant Activity

- Rajak et al. (2010) in "Bioorganic & Medicinal Chemistry Letters" discuss the synthesis of novel compounds, structurally related to the chemical of interest, with observed anticonvulsant activities. This research demonstrates the potential of such compounds in treating convulsions (Rajak et al., 2010).

Synthesis and Characterization

- Mabkhot, Kheder, and Al-Majid (2010) in "Molecules" describe the synthesis of bis((3-amino-5-(methylthio)-1H-pyrazol-4-yl)methanone) and related compounds, emphasizing the importance of such syntheses in exploring new chemical entities (Mabkhot, Kheder, & Al-Majid, 2010).

Luminescent Properties

- Wang et al. (2022) in "Zeitschrift für Naturforschung B" investigated the luminescent properties of complexes involving compounds similar to (2-(methylthio)-4,5-dihydro-1H-imidazol-1-yl)(naphthalen-2-yl)methanone. This research contributes to the understanding of the luminescent behavior of such chemical structures (Wang et al., 2022).

Catalytic Applications

- Bats, Schell, and Engels (2013) in "Acta Crystallographica Section C" discuss the structure of substituted 1H-imidazole-4,5-dicarbonitrile compounds, which are used as catalysts in various chemical reactions. The study provides insights into the catalytic potential of similar chemical structures (Bats, Schell, & Engels, 2013).

Fluorescent Properties

- Padalkar et al. (2015) in the "Journal of Fluorescence" synthesized novel fluorescent compounds structurally related to the chemical , highlighting their potential in various applications including sensory materials and optical devices (Padalkar et al., 2015).

Antioxidant Activity

- Taha (2012) conducted research on the synthesis of new heterocycles derived from 2-acetylnaphthalene, showing significant antioxidant activities. These findings suggest the potential use of similar compounds in combating oxidative stress (Taha, 2012).

作用機序

将来の方向性

The future research directions for this compound would likely depend on its intended use. For example, if it’s intended to be a pharmaceutical compound, future research could focus on optimizing its synthesis, studying its pharmacokinetics and pharmacodynamics, and conducting preclinical and clinical trials .

特性

IUPAC Name |

(2-methylsulfanyl-4,5-dihydroimidazol-1-yl)-naphthalen-2-ylmethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2OS/c1-19-15-16-8-9-17(15)14(18)13-7-6-11-4-2-3-5-12(11)10-13/h2-7,10H,8-9H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDNYLRPNJLDZKS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NCCN1C(=O)C2=CC3=CC=CC=C3C=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501326466 |

Source

|

| Record name | (2-methylsulfanyl-4,5-dihydroimidazol-1-yl)-naphthalen-2-ylmethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501326466 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

1.9 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID24816596 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

(2-Methylsulfanyl-4,5-dihydroimidazol-1-yl)-naphthalen-2-ylmethanone | |

CAS RN |

851863-39-3 |

Source

|

| Record name | (2-methylsulfanyl-4,5-dihydroimidazol-1-yl)-naphthalen-2-ylmethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501326466 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)-N-[3-(trifluoromethyl)benzyl]acetamide](/img/structure/B2370393.png)

![2-(4-chlorophenyl)-N-(5,6-dihydrothiazolo[2,3-c][1,2,4]triazol-3-yl)acetamide](/img/structure/B2370396.png)

![8-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-1,3-dimethyl-7-(2-phenylethyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2370397.png)

![2,6-difluoro-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide](/img/structure/B2370399.png)

![N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-2-bromobenzamide](/img/structure/B2370400.png)

![2-(3'-(3,4-dimethylphenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-(2-methoxyphenyl)acetamide](/img/structure/B2370412.png)

![3-(4-ethoxyphenyl)-2-((2-oxo-2-(piperidin-1-yl)ethyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2370413.png)

![3-Methyl-6-(thiophen-2-yl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylic acid](/img/structure/B2370414.png)